Samarium-145: A Technical Guide to its Discovery, Production, and Properties
Samarium-145: A Technical Guide to its Discovery, Production, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium-145 (¹⁴⁵Sm) is a synthetic radioisotope of the lanthanide element samarium. It decays by electron capture with a half-life of 340 days, emitting a spectrum of low-energy photons and X-rays, making it a nuclide of significant interest for medical applications, particularly in brachytherapy. This technical guide provides a comprehensive overview of the discovery and historical development of ¹⁴⁵Sm, detailed information on its production and purification, and a thorough characterization of its nuclear decay properties. The content is intended to serve as a resource for researchers, scientists, and drug development professionals working with or exploring the potential of this radioisotope.
Discovery and Historical Development
The element Samarium was first identified spectroscopically in 1853 by Jean Charles Galissard de Marignac, and later isolated in 1879 by Paul-Émile Lecoq de Boisbaudran from the mineral samarskite. The isotope ¹⁴⁵Sm, however, was a product of mid-20th-century advancements in nuclear physics and reactor technology.
The development of ¹⁴⁵Sm as a viable radiation source for medical applications was pioneered by researchers at Brookhaven National Laboratory (BNL). In the 1980s, a team including R.G. Fairchild, Brenda H. Laster, and Samuel Packer, who was also the Chief of Ophthalmology at North Shore University Hospital, invented and patented a new radiation source based on ¹⁴⁵Sm.[1][2] Their work demonstrated its potential as a source for brachytherapy, a form of radiotherapy where a sealed radiation source is placed inside or next to the area requiring treatment.[3][4] This new source was seen as a promising alternative to existing brachytherapy isotopes like Iodine-125, offering a longer half-life and a slightly higher energy photon spectrum.[3][4] Clinical tests and experiments at the National Synchrotron Light Source (NSLS) provided evidence for its potential in a specialized cancer treatment called photon activation therapy (PAT).[1]
Physicochemical and Nuclear Properties
Samarium-145 is a neutron-deficient isotope of samarium with 62 protons and 83 neutrons. It undergoes radioactive decay exclusively through electron capture to Promethium-145 (¹⁴⁵Pm), which itself is a long-lived radionuclide with a half-life of 17.7 years.[5] The decay of ¹⁴⁵Sm is characterized by the emission of a series of X-rays and a notable gamma-ray, making it suitable for therapeutic applications where localized energy deposition is desired.
Table 1: Key Nuclear Properties of Samarium-145
| Property | Value |
| Half-life | 340 days |
| Decay Mode | Electron Capture (100%) |
| Daughter Nuclide | Promethium-145 (¹⁴⁵Pm) |
| Mean Electron Energy per Disintegration | 0.03072 MeV |
| Mean Photon Energy per Disintegration | 0.06424 MeV |
Table 2: Principal Photon and Electron Emissions of Samarium-145
| Radiation Type | Energy (keV) | Intensity (%) |
| Pm Kα₂ X-ray | 38.1 | 38.1 |
| Pm Kα₁ X-ray | 38.8 | 68.8 |
| Gamma-ray | 61.2 | 13.0 |
| Auger Electrons | (various) | (not specified) |
| Internal Conversion Electrons | (various) | (not specified) |
Data compiled from various sources, including Fairchild et al. (1987) and MIRDSoft.[3][6]
Production and Purification
The primary method for producing Samarium-145 is through the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm) in a high-flux nuclear reactor.[3][4]
Nuclear Reaction and Irradiation
The production of ¹⁴⁵Sm is achieved via the (n,γ) reaction on an isotopically enriched ¹⁴⁴Sm target:
¹⁴⁴Sm + n → ¹⁴⁵Sm + γ
A notable production campaign was carried out at the High Flux Beam Reactor (HFBR) at Brookhaven National Laboratory.[5]
Irradiation Parameters (Brookhaven National Laboratory Example):
-
Target Material: Enriched Samarium-144 Oxide (¹⁴⁴Sm₂O₃)
-
Neutron Flux: Approximately 5.5 x 10¹⁴ n/cm²-sec
-
Irradiation Duration: 20 days
-
Resulting Activity: Approximately 1.5 mCi of ¹⁴⁵Sm per milligram of ¹⁴⁴Sm₂O₃
Upon irradiation, the target material will contain the desired ¹⁴⁵Sm, unreacted ¹⁴⁴Sm, and potential radioisotopic impurities. Common impurities include Europium-154 (¹⁵⁴Eu) and Europium-155 (¹⁵⁵Eu), which are long-lived and need to be separated to ensure the purity of the final ¹⁴⁵Sm product.[5]
Experimental Protocols
3.2.1. Target Dissolution
-
Following irradiation and an appropriate cooling period to allow for the decay of short-lived radionuclides, the enriched ¹⁴⁴Sm₂O₃ target is carefully removed from its irradiation capsule.
-
The samarium oxide is dissolved in a minimal volume of a strong mineral acid, such as nitric acid or hydrochloric acid, with gentle heating to ensure complete dissolution.
3.2.2. Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a standard and effective method for separating lanthanides.
-
Resin Preparation: A cation-exchange resin (e.g., AG50W-X8) is packed into a chromatography column and pre-conditioned by washing with deionized water and then equilibrating with the starting eluent (e.g., a dilute acid solution).
-
Sample Loading: The dissolved target solution, adjusted for appropriate acidity, is loaded onto the column.
-
Elution: The separation of samarium from europium and other potential impurities is achieved by gradient elution using a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), at a controlled pH. The different lanthanides will elute at different rates due to their varying affinities for the resin and the complexing agent.
-
Fraction Collection: Eluted fractions are collected and analyzed for their radioactive content using gamma spectroscopy to identify the fractions containing pure ¹⁴⁵Sm.
3.2.3. Purification by Solvent Extraction
Solvent extraction is another powerful technique for separating rare earth elements.
-
Aqueous Phase Preparation: The dissolved target solution is prepared in an aqueous phase, typically a nitrate (B79036) or chloride solution.
-
Organic Phase Preparation: An organic phase containing a selective extractant, such as bis(2-ethylhexyl) phosphoric acid (HDEHP) or a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), dissolved in a suitable organic solvent (e.g., kerosene) is prepared.
-
Extraction: The aqueous and organic phases are mixed vigorously to facilitate the transfer of the desired radionuclide into the organic phase (or to retain it in the aqueous phase while impurities are extracted). The separation is based on the differential distribution of the metal ions between the two immiscible liquid phases.
-
Stripping: The ¹⁴⁵Sm is then back-extracted (stripped) from the organic phase into a fresh aqueous solution under different chemical conditions (e.g., higher acidity).
Visualizations
Production Workflow
Caption: Workflow for the production and purification of Samarium-145.
Decay Scheme
Caption: Simplified decay scheme of Samarium-145 to Promethium-145.
Applications
The primary application of Samarium-145 is in the field of nuclear medicine, specifically as a sealed source for brachytherapy.[3][4] Its 340-day half-life provides a practical lifespan for clinical use, longer than that of Iodine-125 (60 days).[3][4] The low-energy photon emissions of ¹⁴⁵Sm allow for localized radiation dose delivery to tumors while minimizing exposure to surrounding healthy tissues. This characteristic makes it particularly suitable for treating cancers in sensitive areas, such as ocular and brain tumors.[3][4] Furthermore, the energy of its emitted photons is sufficient to activate radiosensitizing agents containing stable iodine (¹²⁷I) in a technique known as photon activation therapy, potentially enhancing the therapeutic effect.[5]
Conclusion
Samarium-145, a radionuclide born from the advancements of the nuclear age, holds significant promise in the realm of cancer therapy. Its favorable decay characteristics, including a practical half-life and a low-energy photon spectrum, make it an attractive candidate for brachytherapy and other advanced radiotherapeutic techniques. The foundational work at Brookhaven National Laboratory paved the way for its consideration as a clinical tool. Further research and development in the areas of production optimization, purification, and clinical applications will continue to define the role of this important radioisotope in the future of nuclear medicine.
